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Compound of Interest

Compound Name: 4-Bromo-1-methylpiperidine

Cat. No.: B1279848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-1-methylpiperidine (CAS No. 76444-51-4) is a versatile heterocyclic building block

of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a

piperidine ring with a bromine atom at the 4-position, provides a key site for synthetic

modification. The carbon-bromine bond is amenable to a variety of transformations, including

nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, making it an

invaluable intermediate for the synthesis of complex molecules and potential pharmaceutical

candidates.[1] This document provides detailed protocols for several key reactions, along with

representative data and workflow visualizations to guide researchers in its application.

Physicochemical Properties:

Molecular Formula: C₆H₁₂BrN[1]

Molecular Weight: 178.07 g/mol [1]

Appearance: Colorless to pale yellow liquid or solid[1]

Boiling Point: ~174.8 °C at 760 mmHg
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The primary mode of reactivity for 4-Bromo-1-methylpiperidine involves the displacement of

the bromide, a good leaving group. This can be achieved through several powerful synthetic

methods as illustrated below.
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Figure 1: Key synthetic transformations of 4-Bromo-1-methylpiperidine.

Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling

an organoboron species with an organic halide.[2][3] This reaction is particularly useful for

synthesizing 4-aryl-1-methylpiperidines, a common scaffold in pharmacologically active

compounds.

Data Presentation: Representative Suzuki-Miyaura
Couplings
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Entry Arylboronic Acid Product Typical Yield (%)

1 Phenylboronic acid
1-Methyl-4-

phenylpiperidine
85-95

2

4-

Methoxyphenylboronic

acid

4-(4-

Methoxyphenyl)-1-

methylpiperidine

80-92

3
3-Pyridinylboronic

acid

1-Methyl-4-(pyridin-3-

yl)piperidine
75-88

4
4-Fluorophenylboronic

acid

4-(4-Fluorophenyl)-1-

methylpiperidine
82-94

Note: Yields are representative and highly dependent on specific reaction conditions, catalyst,

ligand, and base selection. Optimization is recommended.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling
This protocol is a generalized procedure based on standard Suzuki-Miyaura reaction

conditions.[4][5][6]

Materials:

4-Bromo-1-methylpiperidine

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water (e.g., 4:1 ratio)

Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:
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To an oven-dried Schlenk flask, add the arylboronic acid (1.1 equiv.), the base (2.0 equiv.),

and the palladium catalyst (3 mol%).

Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).

Add the anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

Stir the mixture for 10-15 minutes at room temperature.

Add 4-Bromo-1-methylpiperidine (1.0 equiv.) to the reaction mixture.

Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor reaction progress by TLC or

LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

Extract the aqueous layer with ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
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Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, reacting an

aryl or heteroaryl halide with an amine.[7][8] This is a direct route to synthesizing various 4-

amino-1-methylpiperidine derivatives, which are important for tuning the physicochemical

properties of drug candidates.[9][10]

Data Presentation: Representative Buchwald-Hartwig
Aminations

Entry Amine Product Typical Yield (%)

1 Morpholine
4-(1-Methylpiperidin-

4-yl)morpholine
80-95

2 Aniline
N-(1-Methylpiperidin-

4-yl)aniline
70-85

3 Benzylamine

N-Benzyl-1-

methylpiperidin-4-

amine

75-90

4 Piperidine
1-Methyl-4-(piperidin-

1-yl)piperidine
85-96

Note: Yields are representative. The choice of ligand (e.g., BINAP, XPhos, dppf) is critical and

must be optimized for each substrate combination.[11]

Experimental Protocol: General Procedure for
Buchwald-Hartwig Amination
This protocol is a generalized procedure based on standard Buchwald-Hartwig amination

conditions.[11][12]

Materials:

4-Bromo-1-methylpiperidine

Primary or secondary amine (1.1 - 1.5 equivalents)
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Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)

Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.2 - 1.5x mol of Pd)

Base (e.g., NaOt-Bu, K₃PO₄, LHMDS, 1.4 - 2.0 equivalents)

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base

under an inert atmosphere.

Seal the vessel, and evacuate and backfill with an inert gas (repeat this cycle three times).

Add the anhydrous solvent via syringe, followed by the amine (if liquid) or a solution of the

amine (if solid).

Stir the mixture at room temperature for 15-20 minutes to pre-form the catalyst.

Add 4-Bromo-1-methylpiperidine (1.0 equiv.) to the reaction mixture.

Heat the mixture to 80-110 °C, with vigorous stirring, for 4-24 hours. Monitor reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a

pad of Celite to remove palladium residues.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography or crystallization.
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Figure 3: Experimental workflow for Buchwald-Hartwig amination.
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Nucleophilic Substitution with
Alkoxides/Phenoxides
A straightforward method for forming C-O bonds is the direct nucleophilic substitution of the

bromide with an oxygen-based nucleophile, such as a sodium or potassium alkoxide or

phenoxide. This reaction typically proceeds via an Sₙ2 mechanism.

Data Presentation: Representative Nucleophilic
Substitutions

Entry Nucleophile Product Typical Yield (%)

1 Sodium phenoxide
1-Methyl-4-

phenoxypiperidine
60-80

2 Sodium methoxide
4-Methoxy-1-

methylpiperidine
70-85

3
Potassium tert-

butoxide

4-(tert-Butoxy)-1-

methylpiperidine
50-70

4
Sodium 4-

chlorophenoxide

4-(4-

Chlorophenoxy)-1-

methylpiperidine

65-82

Note: Yields can be influenced by solvent, temperature, and the presence of potential

elimination side-products, especially with sterically hindered bases.

Experimental Protocol: General Procedure for O-
Arylation/Alkylation
This protocol is a generalized procedure based on standard Williamson ether synthesis

conditions.

Materials:

4-Bromo-1-methylpiperidine
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Alcohol or Phenol (1.0 - 1.2 equivalents)

Strong base (e.g., NaH, KOt-Bu, 1.1 - 1.3 equivalents)

Anhydrous polar aprotic solvent (e.g., DMF, THF, DMSO)

Round-bottom flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol

(1.1 equiv.) and the anhydrous solvent (e.g., THF).

Cool the solution to 0 °C in an ice bath.

Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

Add 4-Bromo-1-methylpiperidine (1.0 equiv.) to the solution, either neat or dissolved in a

small amount of the reaction solvent.

Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor reaction progress by

TLC or LC-MS.

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of

water.

Dilute with diethyl ether or ethyl acetate and wash with water (2x) and brine (1x).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography.
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Figure 4: Experimental workflow for nucleophilic substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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